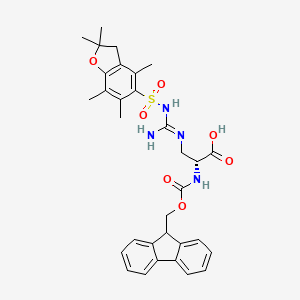

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH

Beschreibung

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is a derivative of D-alanine featuring two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidino side chain, which is acid-labile and removed via trifluoroacetic acid (TFA) cleavage .

It is primarily utilized in SPPS for synthesizing D-peptides or structurally constrained analogs with enhanced metabolic stability .

Eigenschaften

Molekularformel |

C32H36N4O7S |

|---|---|

Molekulargewicht |

620.7 g/mol |

IUPAC-Name |

(2R)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m1/s1 |

InChI-Schlüssel |

BLJRFPSBMLTXSO-AREMUKBSSA-N |

Isomerische SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Kanonische SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected D-alanine with a guanidino reagent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.

Protection of the Guanidino Group: The guanidino group is then protected with the Pbf group to prevent unwanted side reactions during peptide synthesis.

Industrial Production Methods

Industrial production of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of various functional groups at specific positions.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Pbf group.

Major Products

The major products formed from these reactions are peptides with specific sequences and functionalities, which are used in various research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for efficient deprotection and coupling cycles, facilitating the assembly of peptides with high purity and yield .

- Case Study : In a study focusing on the synthesis of peptide inhibitors for cancer therapy, Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH was employed as a key building block, demonstrating its effectiveness in producing biologically active peptides .

-

Drug Development

- The compound has shown potential in developing novel drug candidates, particularly in oncology and infectious diseases. Its guanidino group enhances binding affinity to target proteins, making it suitable for therapeutic applications .

- Research Findings : A recent investigation highlighted the use of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH in creating targeted therapies that improve treatment efficacy while minimizing side effects .

-

Bioconjugation

- Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH can be utilized in bioconjugation processes, linking biomolecules to enhance drug delivery systems. This application is crucial for improving the pharmacokinetics of therapeutic agents .

- Example : A study illustrated how this compound facilitated the development of conjugates that improved cellular uptake of anticancer drugs, thereby enhancing their therapeutic effects .

-

Research in Molecular Biology

- The compound aids in studying protein interactions and functions, contributing to a better understanding of complex biological systems and disease mechanisms .

- Application Insight : Researchers have utilized Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH to explore signaling pathways affected by peptide interactions, providing insights into potential therapeutic targets.

Wirkmechanismus

The mechanism of action of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH involves the formation of stable peptide bonds through the coupling of its amino and carboxyl groups with other amino acids. The Fmoc and Pbf protecting groups ensure that the reactive sites are protected during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the final peptide product to be obtained .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Key Properties of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH and Analogues

Impurity Profiles

- β-Ala Contamination: Fmoc-Arg(Pbf)-OH is often contaminated with Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(Pbf)-OH due to raw material synthesis artifacts .

Stability and Deprotection

- Pbf Group Stability: Both Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH and Fmoc-L-Arg(Pbf)--OH require TFA for Pbf removal.

- Fmoc Deprotection : Standard piperidine/DBU mixtures (20% in DMF) efficiently remove Fmoc groups across all compounds .

Biologische Aktivität

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 3-(2,4,6-trimethoxyphenyl)sulfonyl (Pbf) protecting group on the guanidino functionality. These modifications enhance its stability and compatibility during peptide synthesis, making it a valuable tool in biochemistry and pharmaceutical research.

Chemical Structure and Synthesis

The synthesis of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH typically involves several key steps:

- Protection of the Amino Group : The amino group of D-alanine is protected using the Fmoc group through reaction with Fmoc-Cl in the presence of a base.

- Introduction of the Guanidino Group : The guanidino group is introduced by reacting the protected D-alanine with a guanidino reagent.

- Protection of the Guanidino Group : The guanidino nitrogen is protected with the Pbf group to prevent side reactions during peptide synthesis.

These steps ensure that the reactive sites are protected, allowing for selective formation of peptide bonds during subsequent reactions.

Biological Activity

The biological activity of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is primarily linked to its application in synthesizing peptides that can exhibit various biological functions. Peptides synthesized using this compound can be utilized in studies involving:

- Protein-Protein Interactions : Investigating how proteins interact with one another, which is critical for understanding cellular processes.

- Enzyme-Substrate Dynamics : Analyzing how enzymes interact with their substrates, which can lead to insights into metabolic pathways.

- Receptor-Ligand Binding : Studying how peptides bind to receptors, which is important for drug development.

Case Studies and Research Findings

Several studies have highlighted the utility of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH in peptide synthesis and its biological implications:

- Peptide Ligands Development : Research has demonstrated that modified peptides containing guanidino groups exhibit enhanced binding affinities to specific targets, such as receptors involved in immune responses. For example, alterations in peptide sequences using this compound have been shown to reduce disease severity in experimental autoimmune encephalomyelitis (EAE) models .

- Molecular Imaging Probes : Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH has been employed in developing small peptides for magnetic resonance imaging (MRI). These peptides were designed to bind specifically to proteins associated with aortic aneurysms, showcasing their potential as diagnostic tools .

- Antimicrobial Activity Studies : Although primarily used for peptide synthesis, derivatives of this compound have been investigated for antimicrobial properties against various pathogens, indicating its versatility beyond traditional applications .

Applications

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH has wide-ranging applications across different fields:

- Pharmaceutical Development : It serves as a precursor for peptide-based inhibitors that can modulate biological pathways.

- Biochemical Research : Used extensively in synthesizing complex peptides for functional studies.

- Diagnostic Tools : Its role in creating imaging probes highlights its potential in clinical diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.